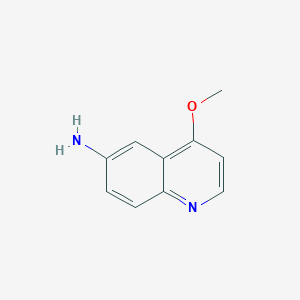

4-Methoxyquinolin-6-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

4-methoxyquinolin-6-amine |

InChI |

InChI=1S/C10H10N2O/c1-13-10-4-5-12-9-3-2-7(11)6-8(9)10/h2-6H,11H2,1H3 |

InChI Key |

ZIFHCZKTROKMIO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C=C(C=CC2=NC=C1)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methoxyquinolin 6 Amine and Its Analogs

Established Synthetic Routes to 4-Methoxyquinolin-6-amine

The traditional synthesis of this compound typically involves a multi-step sequence that first builds the quinoline (B57606) core, often with the amine functionality masked as a nitro group, which is subsequently reduced.

Conventional Reaction Pathways for Quinoline Ring Formation

The assembly of the fundamental quinoline ring is achieved through several well-established named reactions, many of which have been in use for over a century. These methods generally involve the condensation and cyclization of aniline (B41778) derivatives with various carbonyl-containing compounds. bohrium.comiipseries.orgnih.gov

Key historical methods include:

Skraup Synthesis: This reaction involves heating an aniline with glycerol (B35011), a strong acid like sulfuric acid, and an oxidizing agent (such as nitrobenzene). iipseries.orgrsc.orgtandfonline.com The glycerol is first dehydrated to acrolein, which then undergoes a conjugate addition with the aniline, followed by cyclization and oxidation to form the quinoline. iipseries.orgrsc.org

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid. bohrium.comtandfonline.comrsc.org

Conrad-Limpach Synthesis: This pathway involves the condensation of anilines with β-ketoesters. Depending on the reaction temperature, it can yield either 4-hydroxyquinolines (at lower temperatures) or 2-hydroxyquinolines (at higher temperatures). bohrium.comtandfonline.comrsc.org The formation of 4-hydroxyquinolines is particularly relevant as the hydroxyl group can be a precursor to the 4-methoxy group.

Friedländer Synthesis: This versatile method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., a ketone or ester). iipseries.orgnih.govtandfonline.com It is known for its efficiency, though the starting 2-aminoaryl carbonyls can sometimes be unstable. rsc.org

Table 1: Overview of Conventional Quinoline Synthesis Reactions

| Reaction Name | Reactants | Key Features |

|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Harsh conditions; suitable for unsubstituted quinolines. rsc.orgtandfonline.com |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl Compound | A more general version of the Skraup reaction. tandfonline.comrsc.org |

| Conrad-Limpach | Aniline, β-Ketoester | Can produce 4-hydroxyquinolines, which are key intermediates. bohrium.comrsc.org |

| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, Active Methylene Compound | Efficient, but precursors can be unstable. nih.govrsc.org |

Precursor Design and Synthetic Strategies for Methoxy (B1213986) and Amine Functionalization

The synthesis of a specifically substituted quinoline like this compound requires a carefully planned strategy, typically starting with a pre-functionalized aniline precursor.

A common approach begins with an aniline derivative that already contains the necessary substituents or their precursors in the correct orientation. For example, a Skraup reaction using 4-methoxy-2-nitroaniline as the starting material can be employed to construct the corresponding 6-methoxy-8-nitroquinoline. mdpi.com A similar strategy can be envisioned for this compound, likely starting from a p-anisidine (B42471) derivative bearing a nitro group.

The introduction of the 4-methoxy group is often achieved by first synthesizing a 4-hydroxyquinoline (B1666331) (a quinolone), a common product of the Conrad-Limpach synthesis. rsc.org This hydroxyl group can then be converted to a methoxy ether via a Williamson ether synthesis, typically using a methylating agent like dimethyl sulfate (B86663) or methyl iodide. Alternatively, the 4-position can be functionalized from a 4-chloroquinoline (B167314) intermediate, which is readily prepared from the corresponding 4-quinolone using reagents like phosphorus oxychloride (POCl₃). google.com The chloro group is a good leaving group and can be substituted by a methoxide (B1231860) source.

The 6-amino group is almost universally introduced by the reduction of a 6-nitro group. Therefore, a crucial intermediate in the synthesis is often 4-methoxy-6-nitroquinoline (B11900336) . This precursor is built using one of the classical cyclization methods with a starting material like 3-methoxy-4-nitroaniline.

Methodologies Involving Nitro Group Reduction to the Amine Moiety

The final and critical step in many synthetic routes to this compound is the reduction of the nitro group at the C6 position to the desired primary amine. This transformation is a fundamental process in organic synthesis, and several reliable methods are available.

Stannous Chloride (SnCl₂): The reduction of aromatic nitro compounds using tin(II) chloride in the presence of a strong acid like hydrochloric acid is a classic and effective method. mdpi.comacsgcipr.org This method is well-tolerated by many other functional groups and is frequently used for the reduction of nitroquinolines to their corresponding aminoquinolines, often proceeding with high yields under mild conditions. nih.govd-nb.info

Iron in Acetic Acid (Fe/AcOH): The use of iron metal in an acidic medium, such as acetic acid, provides a mild and selective method for reducing nitroarenes to anilines. This approach is considered a "dissolving metal reduction" and is valued for its selectivity, leaving other reducible groups intact.

Catalytic Hydrogenation: This is a widely used industrial and laboratory method involving molecular hydrogen (H₂) and a metal catalyst. clockss.org Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel. This method is often clean and efficient, but care must be taken as it can sometimes reduce the quinoline ring itself, depending on the reaction conditions.

Visible-Light Photocatalysis: Modern green chemistry approaches have introduced photocatalytic methods for nitro group reduction. For instance, a protocol using a [Ru(bpy)₃]²⁺ photocatalyst, blue LED light, and ascorbic acid has been developed to reduce nitroquinolines to aminoquinolines, offering a more environmentally benign alternative. acs.org

Table 2: Comparison of Nitro Group Reduction Methods

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Stannous Chloride | SnCl₂ / HCl | Mild conditions, high yield, good functional group tolerance. nih.gov | Produces tin-based waste. acsgcipr.org |

| Iron in Acetic Acid | Fe / AcOH | Mild, selective for the nitro group. | Stoichiometric use of metal, workup can be tedious. |

| Catalytic Hydrogenation | H₂, Pd/C (or other catalysts) | Clean reaction, high atom economy. | Potential for over-reduction of the heterocyclic ring. acsgcipr.org |

| Photocatalysis | [Ru(bpy)₃]²⁺, Ascorbic Acid, Blue Light | Green, catalytic, mild room-temperature conditions. acs.org | Requires specialized photochemical equipment. |

Novel and Green Synthetic Approaches for Quinoline Derivatives

While traditional methods are robust, they often suffer from drawbacks such as harsh reaction conditions, the use of toxic reagents, and the generation of significant waste. nih.govtandfonline.com This has spurred the development of novel and "green" synthetic strategies that prioritize efficiency, selectivity, and environmental sustainability. ijpsjournal.comresearchgate.netacs.org These modern approaches frequently rely on catalysis to achieve transformations under milder conditions.

Catalytic Reactions for Enhanced Efficiency and Selectivity

Catalysis is at the forefront of modern quinoline synthesis, offering pathways that are more atom-economical, require lower energy input, and provide greater control over product formation compared to stoichiometric classical methods. researchgate.netacs.org

Transition metals have revolutionized the synthesis of complex molecules, and quinolines are no exception. chim.it Catalysts based on palladium, copper, iron, and other metals enable a wide array of transformations, including C-H activation, annulation, and multicomponent reactions, to build the quinoline scaffold with high efficiency. organic-chemistry.orgchemrevlett.com

Palladium (Pd): Palladium catalysts are exceptionally versatile and have been used in numerous quinoline syntheses. nih.gov They can catalyze cascade reactions, such as the reaction of o-aminocinnamonitriles with arylhydrazines to form quinolines. nih.gov Other Pd-catalyzed processes include the oxidative cyclization of aryl allyl alcohols and anilines, which proceeds without the need for acids or bases. rsc.orgscispace.com Heck coupling reactions followed by cyclization are also a powerful strategy to build the quinolone core from iodo-aniline derivatives. nih.gov

Copper (Cu): As a cheaper alternative to palladium, copper catalysts are widely employed. researchgate.net They can facilitate the synthesis of quinolines through domino reactions of enaminones and 2-halobenzaldehydes rsc.org or through tandem reactions involving imine addition and Friedel-Crafts alkenylation. organic-chemistry.org N-heterocyclic carbene (NHC) copper complexes have been shown to catalyze the Friedländer reaction at room temperature using DMSO as a mild oxidant. rsc.org

Iron (Fe): Being an earth-abundant and low-cost metal, iron is an attractive catalyst for green chemistry. rsc.org Iron-catalyzed reactions, such as the three-component coupling of aldehydes, amines, and styrenes, provide an environmentally friendly route to substituted quinolines. chemistryviews.org Furthermore, single-atom iron catalysts have demonstrated exceptional activity in acceptorless dehydrogenative coupling reactions of amino alcohols with ketones or other alcohols to produce quinolines with very high turnover numbers. acs.org

Table 3: Selected Transition Metal-Catalyzed Quinoline Syntheses

| Metal Catalyst | Reaction Type | Reactants | Key Advantages |

|---|---|---|---|

| Palladium (Pd) | Oxidative Cyclization | Aryl allyl alcohols, Anilines | Additive-free, broad substrate scope. rsc.orgscispace.com |

| Palladium (Pd) | Cascade Denitrogenative Addition/Cyclization | o-Aminocinnamonitriles, Arylhydrazines | Efficient access to 2-arylquinolines. nih.gov |

| Copper (Cu) | Domino Reaction | Enaminones, 2-Halobenzaldehydes | Uses readily available starting materials. rsc.org |

| Copper (Cu) | N-Heterocyclic Carbene (NHC) Catalysis | 2-Aminobenzyl alcohols, Ketones | Room temperature reaction, mild oxidant (DMSO). rsc.org |

| Iron (Fe) | Three-Component Coupling | Aldehydes, Amines, Styrenes | Inexpensive catalyst, O₂ as oxidant. chemistryviews.org |

| Iron (Fe) | Acceptorless Dehydrogenative Coupling | Amino alcohols, Ketones/Alcohols | High atom economy, earth-abundant catalyst. rsc.orgacs.org |

| Manganese (Mn) | Dehydrogenative Condensation | 2-Aminobenzyl alcohols, Secondary alcohols | Phosphine-free, inexpensive catalyst system. organic-chemistry.orgresearchgate.net |

| Cobalt (Co) | Dehydrogenative Cyclization | 2-Aminoaryl alcohols, Ketones | Ligand-free, environmentally benign approach. organic-chemistry.org |

Organocatalytic and Metal-Free Protocols

The development of organocatalytic and metal-free synthetic routes for quinoline derivatives marks a significant advancement towards more sustainable and cost-effective chemical manufacturing. These methods avoid the use of often toxic and expensive transition metals. nih.govorganic-chemistry.org

Metal-free approaches for synthesizing functionalized quinolines include tandem reactions that facilitate the formation of multiple C-C and C-N bonds in a single operation. nih.gov For instance, a strategy involving the functionalization of C(sp³)–H bonds and subsequent tandem cyclization has been developed using 2-methylquinolines and 2-styrylanilines. nih.gov This iodide-catalyzed protocol demonstrates good functional group tolerance and is scalable. nih.gov Another notable metal-free method is the direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols, promoted by TsOH/K₂S₂O₈, which yields a variety of 3-substituted or 3,4-disubstituted quinolines. frontiersin.org This reaction proceeds through C(sp³)-O bond cleavage and the formation of new C=N and C=C bonds. frontiersin.org

Furthermore, a highly chemoselective domino condensation/aza-Prins cyclization/retro-aldol reaction between 2-alkenylanilines and β-dicarbonyl compounds provides access to a wide range of 2-substituted quinolines under metal-free conditions. acs.orgnih.gov This process can even be simplified to a three-component reaction using readily available starting materials. nih.gov

Table 1: Examples of Metal-Free Quinoline Synthesis Protocols

| Starting Materials | Catalyst/Reagents | Product Type | Yield Range | Reference |

|---|---|---|---|---|

| 2-Methylquinolines, 2-Styrylanilines | Iodide | Functionalized quinolines | 42-81% | nih.gov |

| N,N-Dimethyl enaminones, o-Aminobenzyl alcohols | TsOH/K₂S₂O₈ | 3-Substituted or 3,4-disubstituted quinolines | 71-84% | frontiersin.org |

| 2-Alkenylanilines, β-Dicarbonyl compounds | Metal-free | 2-Substituted quinolines | Good | acs.orgnih.gov |

Microwave-Assisted and Flow Chemistry Syntheses

Microwave-assisted organic synthesis (MAOS) and flow chemistry have emerged as powerful techniques to accelerate and improve the synthesis of quinoline derivatives. Microwave irradiation can dramatically reduce reaction times and enhance yields in classical quinoline syntheses. semanticscholar.orgasianpubs.org For example, the synthesis of 4-methoxy-1-methyl-2-quinolinone and its analogs has been efficiently achieved using microwave induction. semanticscholar.org Similarly, a one-pot microwave-assisted conversion of aromatic amines to 2,4-dichloroquinolines has been reported to proceed rapidly and in good yields. asianpubs.org

Flow chemistry offers significant advantages in terms of safety, scalability, and reproducibility for quinoline synthesis. researchgate.net Continuous-flow processes have been developed for the production of 3-cyanoquinolines from 2-(azidomethyl)-3-(aryl)prop-2-enenitriles, a process that is safer and more scalable than batch methods. acs.org Another innovative approach combines photochemical isomerization with a cyclocondensation cascade in a continuous flow system to produce various substituted quinolines at a high throughput. ucd.ie This method can be integrated with subsequent reaction steps, such as hydrogenation, to create more complex molecules in a streamlined process. ucd.ie

Table 2: Advanced Synthesis Techniques for Quinolines

| Technique | Reaction Type | Key Advantages | Throughput/Time | Reference |

|---|---|---|---|---|

| Microwave | Synthesis of 4-methoxy-1-methyl-2-quinolinones | Fast, simple, convenient | 3 minutes | semanticscholar.org |

| Microwave | One-pot synthesis of 2,4-dichloroquinolines | Fast, one-pot | 50 seconds | asianpubs.org |

| Flow Chemistry | Photochemical tandem isomerization-cyclization | Scalable, efficient, high purity | >1 g/hour | ucd.ie |

| Flow Chemistry | Synthesis of 3-cyanoquinolines | Safe, scalable, rapid optimization | Minutes | acs.org |

Solvent-Free and Atom-Economical Methodologies

Adhering to the principles of green chemistry, solvent-free and atom-economical methods for quinoline synthesis are gaining prominence. These approaches aim to minimize waste and maximize the incorporation of starting material atoms into the final product. rsc.orgrsc.orgorganic-chemistry.org

A highly efficient, one-pot procedure for preparing substituted quinolines from o-nitrotoluenes and olefins has been developed using a cesium catalyst under mild, transition-metal-free conditions. rsc.orgrsc.org This method is considered atom-economical as it proceeds via a plausible [2+4] cycloaddition mechanism, generating quinoline derivatives in good to high yields. rsc.orgrsc.org Another atom-economical approach involves the synthesis of 4-arylquinolines from aryl alkynes and anilines, where DMSO serves as a one-carbon source, mediated by K₂S₂O₈, thus avoiding transition metals. organic-chemistry.org

In 2020, a novel photo-thermo-mechanochemical approach that is free of solvent was reported for assembling quinolines, catalyzed by iron(II) phthalocyanine. mdpi.com Additionally, the Friedländer annulation, a classic quinoline synthesis, can be performed under solvent-free conditions, often facilitated by microwave irradiation, to produce polysubstituted quinolines. mdpi.com

Photochemical and Electrochemical Approaches in Quinoline Synthesis

Photochemical and electrochemical methods offer innovative and sustainable pathways for constructing the quinoline scaffold. researchgate.net These techniques can drive reactions under mild conditions and often provide access to unique chemical transformations.

Photochemical strategies include the cyclization of 4-aryl-N-benzoyloxy-2,3-diphenyl-1-azabuta-1,3-dienes to yield 2,3-diphenylquinoline (B3369077) derivatives. rsc.org Visible light has also been employed to mediate the C−H hydroxyalkylation of quinolines, a process that avoids external oxidants by exploiting the excited-state reactivity of 4-acyl-1,4-dihydropyridines. nih.gov Furthermore, photochemical cycloadditions between quinolines and alkenes can generate sterically congested and highly functionalized products. nih.gov

Electrochemical synthesis provides a means to avoid stoichiometric chemical oxidants or reductants. acs.org A paired electrolysis cascade annulation has been developed for the efficient synthesis of highly functionalized quinoline-substituted molecules. nih.gov This method uses electroreduction to activate isatin (B1672199) and anodic oxidation of KI to catalyze the cascade annulation. nih.gov Another approach involves the electrocatalytic [4+2] annulation of cinnamyl 2-(phenylamino)-acetates or amides, mediated by an iodide salt, to form fused tricyclic quinoline derivatives in a metal-free and atom-economic fashion. acs.org

Chemo- and Regioselective Functionalization Strategies of the this compound Scaffold

The precise functionalization of the pre-formed this compound scaffold is crucial for creating analogs with diverse properties. rsc.org The challenge lies in controlling the site of reaction on the quinoline nucleus, which is influenced by the existing methoxy and amine substituents.

Selective Derivatization at the Quinoline Nucleus

The electronic properties of the methoxy and amino groups direct the regioselectivity of further substitutions on the quinoline ring. For instance, in palladium-catalyzed C-H arylation reactions of quinoline N-oxides, high selectivity for the C8 position has been achieved, which is unusual as most methods favor the C2 position. acs.org This C8-selectivity allows for the introduction of aryl groups at a specific location, and the resulting N-oxide can be subsequently removed or used to install other functional groups at the C2 position. acs.org

The synthesis of novel fluorescent amino-quinoline derivatives has been accomplished through palladium-catalyzed C-H activation, allowing for the selective introduction of aryl groups at the 8-position. researchgate.net The choice of palladium catalyst and phosphine (B1218219) ligand is critical for controlling whether N-arylation or C-H activation occurs. researchgate.net

Modifications of the Methoxy Group

The methoxy group at the C4 position of the quinoline ring is a key site for modification. O-demethylation is a common transformation used to convert 4-methoxyquinolines into the corresponding 4-hydroxyquinolines (4-quinolinones). unisa.ac.zaherts.ac.uk This reaction can be achieved using various reagents. For example, treatment with 3% HBr in a THF/water mixture can selectively demethylate 2,4-dimethoxyquinoline (B1594175) at the 4-position. herts.ac.uk Boron tribromide (BBr₃) is another powerful reagent for cleaving aryl ethers. unisa.ac.za

Once the 4-hydroxyquinoline is formed, it can serve as a versatile intermediate for further derivatization. For example, O-methylation of a 4-hydroxy group can be accomplished with high regioselectivity over N-methylation by using reagents like methyl iodide (CH₃I) with a base such as NaH or K₂CO₃. The steric hindrance around the nitrogen atom typically favors O-alkylation.

Systematic modifications of substituents on the quinoline ring, including the methoxy group, have been shown to influence biological activity. For example, in a series of compounds designed as δ-opioid-receptor agonists, the introduction of a methoxy group at different positions on the quinoline ring had a significant impact on receptor affinity and signaling bias. jst.go.jp Similarly, in studies on antileishmanial agents, the replacement of a hydroxy group with a methoxy group led to a decrease in activity, highlighting the importance of this functional group in biological interactions. mdpi.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,4-dichloroquinoline |

| 4-methoxy-1-methyl-2-quinolinone |

| 3-cyanoquinolines |

| 4-arylquinolines |

| 2,3-diphenylquinoline |

| 8-aryl-substituted quinoline N-oxides |

| 2-chloroquinolines |

| 4-hydroxyquinoline |

| 2,4-dimethoxyquinoline |

| isatin |

| 4-hydroxy-2-quinolinone |

| iron(II) phthalocyanine |

| trifluoromethanesulfonic acid |

| N,N-dimethyl enaminones |

| o-aminobenzyl alcohols |

| 2-alkenylanilines |

| β-dicarbonyl compounds |

| o-nitrotoluenes |

| 4-acyl-1,4-dihydropyridines |

Transformations of the Amine Moiety

The amine group at the 6-position of the 4-methoxyquinoline (B1582177) scaffold is a versatile functional handle that allows for a variety of chemical modifications. These transformations are crucial for synthesizing a diverse range of derivatives and more complex molecules. Key reactions involving this amine moiety include acylation, protection, and transamination.

One of the most common transformations is the formation of amide bonds. This is typically achieved by reacting the amine with an activated carboxylic acid. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) hydrochloride and 1-hydroxybenzotriazole (B26582) (HOBt) are used to activate the carboxylic acid, facilitating its coupling with the amine. researchgate.net This method is fundamental in linking the quinoline core to other molecular fragments, as demonstrated in the synthesis of derivatives of natural compounds. researchgate.net

Given the reactivity of the primary amine, protection strategies are often employed, especially when other parts of the molecule need to undergo chemical reactions under conditions that the amine would not tolerate. google.com The amine can be protected using various groups compatible with the subsequent reaction conditions. google.com For instance, the benzyloxycarbonyl (Cbz) group is a common choice for protecting the amine functionality during multi-step syntheses. google.com

Transamination reactions represent another synthetic route for modifying the amine moiety. Enaminones can react with primary amines, such as (S)-quininamine hydrochloride, to yield more complex structures. mdpi.com This type of transformation is valuable in the synthesis of specialized organocatalysts. mdpi.com

The following table summarizes key transformations involving the amine group of this compound and its analogs.

| Transformation | Reagents/Conditions | Product Type | Reference |

| Amide Coupling | EDC hydrochloride, HOBt, CH₂Cl₂ | Amide derivatives | researchgate.net |

| Amine Protection | Benzyloxycarbonyl (Cbz) group | Protected amine | google.com |

| Transamination | Enaminones, (S)-quininamine hydrochloride | Complex amine derivatives | mdpi.com |

Large-Scale Synthesis and Process Optimization for Industrial and Research Applications

The transition from laboratory-scale synthesis to large-scale production of this compound and its derivatives presents several challenges. Process optimization is critical to ensure efficiency, cost-effectiveness, high yields, and purity. google.comgd3services.com Key goals in large-scale synthesis include minimizing the number of synthetic steps, maximizing yields, using readily available and low-cost starting materials, and avoiding hazardous reagents and tedious purification methods like silica (B1680970) gel chromatography. gd3services.com

The final introduction of the 6-amino group is often achieved through the reduction of a corresponding 6-nitroquinoline (B147349) precursor. Traditional methods can be inefficient, but modern techniques offer improvements. Visible-light photocatalysis, for example, has been used for the reduction of nitroaryls to anilines and has proven to be scalable. acs.org A scalable protocol for the reduction of a nitroquinoline derivative was demonstrated on a 4 mmol scale with reduced catalyst loading, yielding the desired amine in 73% after 24 hours. acs.org

For industrial applications, continuous flow chemistry offers significant advantages over traditional batch processing. d-nb.info Continuous flow systems allow for better control over reaction parameters, improved safety, and in-line purification, which can lead to higher productivity and purity. d-nb.infonih.gov The self-optimization of reaction and extraction conditions in a continuous flow setup has been shown to significantly improve the purity of amine products. d-nb.info Such automated, machine learning-driven workflows can efficiently explore a wide range of reaction variables to identify optimal conditions for yield and cost. nih.gov

The table below outlines various strategies and their impact on the synthesis and optimization process.

| Optimization Strategy | Method/Technology | Key Advantages | Reference |

| Reaction Efficiency | Use of amide solvents for methylation | Improved reaction operability and yield in a shorter time. | google.com |

| Precursor Synthesis | Visible-light photocatalytic nitro reduction | Scalable, can be performed with reduced catalyst loading. | acs.org |

| Process Control | Continuous flow chemistry | Enhanced safety, better control, potential for in-line purification. | d-nb.info |

| Overall Optimization | Machine learning-driven workflow | Identifies optimal parameters for yield and cost; high throughput. | nih.gov |

| Yield & Purity | Avoidance of acyl azide (B81097) intermediates | Higher yields and purity in the final product. | google.com |

By focusing on these advanced synthetic and process optimization strategies, the large-scale production of this compound can be made more viable for its diverse research and industrial applications.

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Methoxyquinolin 6 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of 4-Methoxyquinolin-6-amine, providing precise information about the hydrogen and carbon environments within the molecule.

¹H NMR spectra reveal the number of different types of protons and their neighboring environments. For a related compound, 6-methoxyquinolin-8-amine, the ¹H-NMR spectrum in CDCl₃ shows characteristic signals. rsc.org The methoxy (B1213986) group protons (-OCH₃) typically appear as a singlet. rsc.orgmdpi.com Aromatic protons on the quinoline (B57606) ring system exhibit complex splitting patterns in the aromatic region of the spectrum. rsc.org The amine protons (-NH₂) present as a broad singlet. rsc.org

¹³C NMR spectroscopy complements the proton data by identifying the number of chemically non-equivalent carbon atoms. In the ¹³C-NMR spectrum of 6-methoxyquinolin-8-amine, distinct signals are observed for the methoxy carbon, the aromatic carbons of the quinoline ring, and the carbon atoms bonded to the nitrogen. rsc.org DEPT (Distortionless Enhancement by Polarization Transfer) experiments can further differentiate between CH, CH₂, and CH₃ groups. mdpi.comresearchgate.net

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the complete molecular structure. mdpi.comresearchgate.net COSY spectra establish proton-proton couplings, while HSQC and HMBC correlate protons with their directly attached and long-range coupled carbon atoms, respectively, confirming the connectivity of the entire molecule. mdpi.comresearchgate.net

Table 1: Representative NMR Data for a Related Methoxyquinoline Amine Derivative

| Technique | Observed Chemical Shifts (ppm) and Couplings | Interpretation |

|---|---|---|

| ¹H NMR | Singlet for -OCH₃ protons | Confirms the presence of the methoxy group. |

| Multiplets in the aromatic region | Indicates the complex spin-spin coupling of protons on the quinoline ring. | |

| Broad singlet for -NH₂ protons | Characteristic of amine protons, often broadened by exchange or quadrupolar effects. | |

| ¹³C NMR | Signal for the methoxy carbon | Identifies the carbon atom of the methoxy group. |

| Multiple signals in the aromatic region | Represents the distinct carbon environments within the quinoline ring system. |

| 2D NMR | COSY, HSQC, HMBC correlations | Establishes the complete bonding framework of the molecule. |

Note: The data presented is based on a closely related structure and serves as a representative example.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Purity and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and confirming the elemental composition of this compound. nih.gov This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. nih.gov For instance, the computed exact mass of 4-Methoxyisoquinolin-6-amine is 174.079312947 Da. nih.gov

Tandem Mass Spectrometry (MS/MS) provides valuable structural information through controlled fragmentation of the parent ion. nih.govuab.edu By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. uab.edu The analysis of these fragment ions helps to confirm the connectivity of the molecule and identify its key structural motifs. libretexts.org For amines, alpha-cleavage is a common fragmentation pathway. libretexts.org

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman Spectroscopy) for Functional Group Analysis and Molecular Vibrations

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is a powerful tool for identifying the functional groups present in this compound and for studying its molecular vibrations. labmanager.comspectroscopyonline.comresearchgate.net

FT-IR Spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching and bending. labmanager.com The FT-IR spectrum of a related compound showed a characteristic N-H stretching vibration. mdpi.com The C-N stretching absorptions for aromatic amines are typically found in the range of 1200 to 1350 cm⁻¹. msu.edu

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. dtu.dkcovalentmetrology.com While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. The combination of both techniques provides a more complete vibrational profile of the molecule. spectroscopyonline.com

Table 2: Characteristic Vibrational Frequencies for Methoxyquinoline Amine Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | ~3400-3300 |

| C-H (aromatic) | Stretching | ~3100-3000 |

| C-H (methoxy) | Stretching | ~2950-2850 |

| C=C, C=N (aromatic ring) | Stretching | ~1600-1450 |

| C-N (aromatic amine) | Stretching | ~1350-1200 |

| C-O (methoxy) | Stretching | ~1275-1200 (asymmetric), ~1050-1000 (symmetric) |

Note: These are general ranges and the exact positions can vary based on the specific molecular environment.

Advanced Chromatographic and Electrophoretic Methods for Purity Assessment and Separation (e.g., HPLC-UV/MS, UPLC/MS/MS)

Advanced chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or related compounds.

High-Performance Liquid Chromatography (HPLC) coupled with UV and/or Mass Spectrometry (MS) detection is a standard method for purity analysis. The retention time of the compound under specific chromatographic conditions is a key identifier, and the UV spectrum can provide additional confirmation. mdpi.com Coupling HPLC to a mass spectrometer allows for the mass-to-charge ratio of the eluting peak to be determined, providing definitive identification.

Ultra-Performance Liquid Chromatography (UPLC) , which uses smaller stationary phase particles, offers higher resolution and faster analysis times compared to traditional HPLC. When coupled with tandem mass spectrometry (UPLC/MS/MS), it becomes an exceptionally sensitive and selective technique for both quantification and structural confirmation.

Thermal Analysis (Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)) for Material Stability and Phase Transitions

Thermal analysis techniques provide critical information about the thermal stability and phase behavior of this compound. openaccessjournals.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. openaccessjournals.comardena.com A TGA curve can reveal the decomposition temperature of the compound and indicate the presence of any volatile components, such as residual solvents or water. ardena.comresearchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. This technique is used to determine melting points, glass transitions, and other phase transitions, providing insights into the material's physical state and purity.

Photoemission Spectroscopy (XPS, VB) for Electronic Structure Analysis

Photoemission spectroscopy techniques are used to investigate the electronic structure of this compound. iyte.edu.tr

X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of the material's surface. iyte.edu.trwikipedia.orgcern.ch By analyzing the binding energies of the core-level electrons, one can determine the different chemical environments of elements like carbon, nitrogen, and oxygen. nih.gov

Valence Band (VB) Spectroscopy , often performed in conjunction with XPS, probes the molecular orbitals that are involved in chemical bonding. The VB spectrum provides a fingerprint of the electronic structure of the molecule. Recent studies on N-heterocycles have shown that the vibronic coupling in N 1s XPS spectra can distinguish between amine and imine nitrogens. aps.org

Computational and Theoretical Investigations of 4 Methoxyquinolin 6 Amine

Electronic Structure and Quantum Chemical Calculations (Density Functional Theory (DFT), Hartree-Fock (HF))

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are cornerstones of these investigations. HF is an ab initio method that solves the Schrödinger equation by approximating the electron-electron interaction. DFT, on the other hand, is a method that determines the electronic structure of a system based on its electron density, offering a favorable balance between computational cost and accuracy. nih.gov For molecules like 4-Methoxyquinolin-6-amine, DFT, particularly with hybrid functionals like B3LYP, is commonly used to predict a wide range of molecular properties. nih.govmdpi.comscirp.org

A crucial first step in any computational analysis is geometry optimization, which locates the minimum energy structure of the molecule. mdpi.comchemrxiv.org Using methods such as DFT with an appropriate basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound corresponding to its most stable three-dimensional conformation would be determined. researchgate.netresearchgate.net

Once the optimized geometry is obtained, various spectroscopic properties can be predicted:

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov These predicted shifts are invaluable for assigning experimental spectra and confirming the molecular structure. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra. scirp.org This method provides information on the electronic transitions between molecular orbitals, yielding the absorption wavelengths (λmax) and oscillator strengths that correspond to the peaks in an experimental UV-Vis spectrum. arxiv.org

Vibrational Spectroscopy (IR & Raman): The calculation of harmonic vibrational frequencies is a standard output of geometry optimization. These frequencies correspond to the fundamental modes of vibration within the molecule and can be correlated with the peaks observed in Infrared (IR) and Raman spectra. nih.gov Theoretical spectra help in the assignment of complex experimental vibrational data. nih.gov

A typical data table for predicted spectroscopic properties would include the following:

| Spectroscopic Data | Predicted Values |

| ¹H NMR | Chemical Shifts (ppm) for each proton |

| ¹³C NMR | Chemical Shifts (ppm) for each carbon atom |

| UV-Vis | λmax (nm), Excitation Energies (eV), Oscillator Strengths |

| IR / Raman | Vibrational Frequencies (cm⁻¹), IR Intensities, Raman Activities |

Note: Specific predicted data for this compound is not available in the cited literature.

Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. scirp.orgnih.gov

HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are indicative of sites susceptible to electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density indicate sites prone to nucleophilic attack. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. scirp.orgresearchgate.net

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify the molecule's reactivity: mdpi.comresearchgate.netthaiscience.info

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

Note: Specific FMO data and reactivity descriptors for this compound are not available in the cited literature.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.netuni-muenchen.de The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. wolfram.compreprints.org

Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack and are associated with lone pairs on heteroatoms like nitrogen and oxygen. nih.gov

Blue Regions: Indicate positive electrostatic potential, corresponding to areas of electron deficiency. These are sites susceptible to nucleophilic attack, often found around hydrogen atoms attached to electronegative atoms. nih.gov

Green Regions: Represent neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential (red) around the nitrogen atom of the quinoline (B57606) ring and the oxygen of the methoxy (B1213986) group, as well as the nitrogen of the amine group, highlighting these as primary sites for hydrogen bonding and electrophilic interactions. Positive potential (blue) would be expected on the hydrogen atoms of the amine group. scielo.br

Conformational Analysis and Molecular Dynamics Simulations

While the quinoline ring system is rigid, this compound has rotatable bonds, specifically in the methoxy (-OCH₃) and amine (-NH₂) groups. Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule and their relative energies. researchgate.netutdallas.edu Computational methods can be used to perform a systematic search of the potential energy surface to identify low-energy conformers and the energy barriers between them. This is crucial as the biological activity and physical properties of a molecule can depend on its preferred conformation.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. drexel.edu By solving Newton's equations of motion, MD simulations can model how this compound would move, vibrate, and interact with its environment (such as solvent molecules) at a given temperature. ulisboa.ptnih.govnih.gov This provides insights into the molecule's flexibility, conformational stability, and how it explores its conformational space, which is information that static quantum chemical calculations cannot provide. mdpi.com

Reaction Pathway Analysis and Mechanistic Elucidation of Synthetic Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. nih.gov For the synthesis of this compound, DFT calculations can be used to map out the entire reaction pathway. This involves identifying the structures and energies of reactants, transition states, intermediates, and products.

A common synthetic route to similar quinolines starts from substituted anilines. atlantis-press.com For example, the synthesis of a related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, begins with 4-methoxyaniline. atlantis-press.com A theoretical study of the synthesis of this compound would:

Propose plausible reaction mechanisms.

Calculate the activation energies for each step by locating the transition state structures. The step with the highest activation energy is the rate-determining step.

Such analyses provide a detailed, atomistic understanding of how the synthesis proceeds, which can be used to optimize reaction conditions or explain observed product distributions. nih.govnih.govmdpi.comyoutube.com

Solvent Effects on Molecular Properties and Reactivity using Implicit and Explicit Solvation Models

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent on the solute's geometry, electronic structure, and properties.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation along with the solute molecule. This is typically done within a molecular dynamics or a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) framework. While computationally intensive, this method allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which are crucial for understanding reactivity and solvation structures.

For this compound, computational studies in different solvents (e.g., water, ethanol, chloroform) would reveal how its dipole moment, HOMO-LUMO gap, and spectroscopic properties change with solvent polarity. nih.govmdpi.com This is critical for comparing theoretical predictions with experimental data, which are almost always obtained in solution.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Properties

Quantitative Structure-Property Relationship (QSPR) modeling represents a computational methodology aimed at correlating the structural features of molecules with their physicochemical properties. nih.gov These models are built on the principle that the properties of a chemical compound are intrinsically linked to its molecular structure. For this compound, a QSPR study would seek to create a mathematical equation that predicts specific chemical properties based on calculated molecular descriptors.

The process begins with the generation of a 3D structure of the this compound molecule, which is then optimized using computational chemistry methods to find its most stable conformation. From this optimized structure, a wide array of molecular descriptors can be calculated. These descriptors are numerical values that quantify different aspects of the molecule's topology, geometry, and electronic makeup.

Key Classes of Molecular Descriptors for this compound:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like size, shape, and branching. Examples include the Wiener index and molecular connectivity indices.

Geometrical Descriptors: These are calculated from the 3D structure and include parameters such as molecular surface area and volume.

Electronic Descriptors: These relate to the electron distribution in the molecule. Examples include dipole moment, partial charges on atoms, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Physicochemical Descriptors: These include properties like logP (a measure of lipophilicity) and molar refractivity, which can be estimated computationally.

Once a set of descriptors is calculated, statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are employed to build a model. mdpi.com This model establishes a quantitative relationship between a selection of the most relevant descriptors and a specific chemical property of interest (e.g., solubility, boiling point, or chromatographic retention time). The predictive power of the resulting QSPR model is then rigorously evaluated through internal and external validation techniques to ensure its reliability. nih.gov

While specific QSPR models developed exclusively for this compound are not prominently available in publicly accessible literature, the methodology can be illustrated. The following table provides an example of the types of data that would be generated in a QSPR study for this compound and its analogs to predict a property like aqueous solubility.

Illustrative Data for a QSPR Model

This table is for illustrative purposes to demonstrate the QSPR concept and does not represent actual experimental or published data for these specific analogs.

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Solubility (logS) |

| This compound | 174.20 | 1.85 | 51.7 | -2.5 |

| 4-Ethoxyquinolin-6-amine | 188.23 | 2.20 | 51.7 | -2.9 |

| 4-Methoxyquinolin-8-amine | 174.20 | 1.70 | 51.7 | -2.3 |

| Quinolin-6-amine | 144.17 | 1.50 | 38.5 | -1.8 |

Computational Synthesis Design and Retrosynthetic Analysis

Computational synthesis design utilizes sophisticated algorithms to propose efficient synthetic routes for a target molecule. A core component of this process is retrosynthetic analysis, a technique where the target molecule is systematically deconstructed into simpler, commercially available precursors. nih.gov For this compound, computational tools would analyze its structure and identify key bonds that can be disconnected based on known and reliable chemical reactions.

A plausible retrosynthetic analysis for this compound, which a computational platform might propose, involves two primary disconnections based on classical quinoline synthesis methods.

Key Retrosynthetic Steps:

C-N Bond Disconnection (Amine Formation): The primary amine group at the C-6 position is identified as a key functional group. A common and high-yielding transformation is the reduction of a nitro group. Therefore, the immediate precursor, or "pretarget," is identified as 4-methoxy-6-nitroquinoline (B11900336) . This step is based on a functional group interconversion (FGI). A laboratory synthesis following this logic has been documented, where 4-methoxy-6-nitroquinoline is reduced to this compound. semanticscholar.org

Quinoline Ring Formation: The quinoline core itself can be disconnected. Computational tools, recognizing the substituted benzene (B151609) ring, would likely suggest a Skraup or Doebner-von Miller type synthesis. A logical disconnection of the quinoline ring system points to 4-nitroaniline and a three-carbon building block that can form the second ring. However, a more direct route to the nitro-substituted precursor involves the cyclization of an intermediate derived from 4-methoxyaniline . A key disconnection would be at the N1-C2 and C3-C4 bonds of the quinoline ring, leading back to simpler aniline (B41778) and carbonyl precursors.

The following table outlines a potential retrosynthetic pathway for this compound that could be generated through computational analysis.

Retrosynthetic Pathway for this compound

| Step | Target/Intermediate | Disconnection (Retro-Reaction) | Precursors |

| 1 | This compound | Functional Group Interconversion (FGI) - Reduction | 4-Methoxy-6-nitroquinoline |

| 2 | 4-Methoxy-6-nitroquinoline | C-N, C-C (Quinoline Formation) | 4-Amino-3-nitrophenol, Malic Acid, Sulfuric Acid, Glycerol (B35011) (as part of a Skraup-type synthesis logic) OR precursors for a Friedländer annulation. |

| 3 | 4-Amino-3-nitrophenol | Functional Group Interconversion (FGI) - Nitration | 4-Aminophenol |

This systematic, computer-aided approach allows chemists to explore multiple synthetic strategies, identify potential challenges, and ultimately select the most promising and efficient route for laboratory execution.

Applications of 4 Methoxyquinolin 6 Amine in Chemical Research and Materials Science Excluding Clinical/biological/safety Outcomes

Utilization in Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. The efficiency and atom economy of MCRs make them highly attractive for generating libraries of structurally diverse compounds. The amino functionality of 4-Methoxyquinolin-6-amine makes it an ideal candidate for participation in various MCRs, such as the Ugi and Passerini reactions.

A notable example involving a close isomer, 6-methoxyquinolin-8-amine, is its use in the Ugi-azide reaction. In this four-component reaction, 6-methoxyquinolin-8-amine, an aldehyde, tert-butyl isocyanide, and trimethylsilyl azide (B81097) were combined to produce complex tetrazole derivatives in a single step. nih.govnih.govmdpi.com This reaction demonstrates the ability of the aminoquinoline scaffold to be readily incorporated into diverse heterocyclic systems. The specific products obtained from this MCR using different aldehydes are detailed in the table below.

| Aldehyde | Product |

| 4-Fluorobenzaldehyde | N-((4-Fluorophenyl)(1-tert-butyl-1H-tetrazol-5-yl)methyl)-6-methoxyquinolin-8-amine mdpi.com |

| 4-Chlorobenzaldehyde | N-((4-Chlorophenyl)(1-tert-butyl-1H-tetrazol-5-yl)methyl)-6-methoxyquinolin-8-amine mdpi.com |

This successful application in an Ugi-azide MCR strongly suggests that this compound could similarly be employed to generate a wide array of novel molecular scaffolds, further expanding the accessible chemical space for various research applications.

Design and Synthesis of Novel Ligands and Catalysts in Organic and Inorganic Chemistry

The nitrogen atoms within the quinoline (B57606) ring and the exocyclic amino group of this compound make it an excellent candidate for the design of novel ligands for metal coordination. The resulting metal complexes can exhibit interesting catalytic properties and have applications in both organic and inorganic chemistry.

While specific research detailing the use of this compound as a ligand is limited, the broader class of aminoquinolines has been extensively studied in coordination chemistry. These ligands can act as bidentate or monodentate chelators, forming stable complexes with a variety of transition metals. The electronic properties of the quinoline ring system, influenced by the methoxy (B1213986) and amino substituents, can tune the catalytic activity of the metal center.

For example, Schiff base ligands derived from amino-functionalized aromatic compounds are known to form catalytically active metal complexes. mdpi.comresearchgate.net It is conceivable that this compound could be condensed with various aldehydes to form Schiff base ligands, which could then be complexed with metals like copper, palladium, or ruthenium to create novel catalysts for a range of organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. The development of such catalysts is a vibrant area of chemical research, and this compound represents a promising, yet underexplored, building block in this field.

Incorporation into Polymeric Scaffolds and Advanced Functional Materials

The reactivity of the amino group and the potential for functionalization of the quinoline ring allow for the incorporation of this compound into polymeric structures and advanced functional materials.

Quinoline derivatives are known for their fluorescent properties and have been investigated for use in organic light-emitting diodes (OLEDs). The extended π-system of the quinoline ring, coupled with the electronic effects of the methoxy and amino substituents, can lead to materials with desirable photoluminescent characteristics.

While there are no direct reports of this compound being used in OLEDs, related structures have shown promise. For instance, polymers containing triphenylamine units with methoxy substituents have been synthesized and exhibit highly photoluminescent and reversible oxidative electrochromic characteristics. ntu.edu.tw This suggests that a polymer incorporating the this compound moiety could possess interesting optical and electronic properties suitable for OLED applications. The development of new emitter and host materials is a key focus in OLED research, and the unique electronic structure of this compound makes it a candidate for exploration in this area.

The quinoline nitrogen can be protonated or alkylated to form a positively charged quinolinium ion, which can then participate in the formation of supramolecular assemblies and ion-pair complexes. These non-covalent structures are of great interest in host-guest chemistry and materials science.

A relevant example is the synthesis of a tetraphenylborate ion-pair complex with a derivative of quinine, which contains a 6-methoxyquinoline (B18371) core. dntb.gov.uamdpi.comnih.gov In this work, the quinoline nitrogen was protonated, and the resulting cation formed an ion pair with the tetraphenylborate anion. This demonstrates the ability of the 6-methoxyquinoline scaffold to participate in electrostatic interactions to form stable supramolecular structures. It is highly probable that this compound could be similarly utilized to form ion-pair complexes with various anions, leading to new materials with potentially interesting solid-state properties.

Applications in Chemical Sensing and Analytical Probe Development

The fluorescent nature of the quinoline ring system makes its derivatives attractive candidates for the development of chemical sensors and analytical probes. The interaction of the quinoline moiety with specific analytes can lead to a change in its fluorescence properties, allowing for sensitive and selective detection.

Derivatives of 6-methoxyquinoline have been successfully developed as fluorescent probes for the detection of metal ions. For example, N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide (TSQ) and its analogues are well-known "turn-on" fluorescent probes for zinc(II) ions. nih.gov The binding of the zinc ion to the ligand enhances its fluorescence, providing a detectable signal.

More specifically, a concave fluorescent sensor for anions has been developed based on 6-methoxy-1-methylquinolinium. nih.gov In this design, three fluorogenic 6-methoxy-1-methylquinolinium fragments are attached to a central scaffold, creating a cavity for anion inclusion. The binding of an anion within this cavity leads to quenching of the fluorescence, allowing for its detection. This research highlights the potential of the 6-methoxyquinoline scaffold in the design of sophisticated chemical sensors. Given these precedents, it is reasonable to expect that this compound could be derivatized to create novel fluorescent probes for a variety of ions and small molecules.

Derivatization for Enhanced Analytical Detection and Separation (e.g., LC-MS derivatization)

In the realm of chemical analysis, particularly for liquid chromatography-mass spectrometry (LC-MS), derivatization is a critical strategy employed to enhance the analytical performance of target compounds. For this compound, which possesses a primary amine group, this chemical modification can significantly improve its detection and separation characteristics. The primary goals of derivatization in this context are to increase the compound's volatility, improve its thermal stability, enhance its chromatographic resolution, and bolster its detectability by introducing a tag that is more readily ionized or possesses a strong chromophore or fluorophore. libretexts.org

The necessity for derivatization often arises when direct analysis of an analyte by LC-MS is challenging due to its inherent physicochemical properties. Aromatic amines, including this compound, can sometimes exhibit poor ionization efficiency in common electrospray ionization (ESI) sources, leading to low sensitivity. nih.gov Furthermore, their polarity might result in inadequate retention on reversed-phase chromatographic columns, causing them to elute early with other polar matrix components, which can lead to ion suppression and inaccurate quantification. libretexts.org

Chemical derivatization addresses these challenges by covalently modifying the primary amine functional group of this compound. This pre-column derivatization transforms the analyte into a derivative with more favorable properties for LC-MS analysis. sigmaaldrich.com The introduction of a derivatizing agent can increase the hydrophobicity of the molecule, leading to better retention and separation on reversed-phase columns. libretexts.org Moreover, the added chemical moiety can significantly enhance the proton affinity or the ability to form stable adducts, thereby improving ionization efficiency and leading to a stronger signal in the mass spectrometer. rsc.org

Several classes of derivatizing reagents are available for targeting primary amines. These reagents can be broadly categorized based on the functional group they introduce and the detection method they are designed to enhance. For LC-MS applications, reagents that introduce a permanently charged group or a group with high proton affinity are particularly valuable as they promote efficient ionization.

One relevant class of derivatizing agents includes those with a quinoline structure, which can react with primary amines. For instance, 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) has been reported to react readily with primary amines under mild conditions to form stable derivatives. sigmaaldrich.com This type of derivatization not only improves chromatographic behavior but can also enhance detection sensitivity. sigmaaldrich.com Another approach involves the use of reagents like dansyl chloride, which reacts with primary amines to yield highly fluorescent derivatives that also exhibit excellent ionization efficiency in mass spectrometry. nih.gov

The selection of a derivatization strategy depends on the specific analytical requirements, such as the desired level of sensitivity and the complexity of the sample matrix. The reaction conditions, including pH, temperature, and reaction time, must be carefully optimized to ensure complete and reproducible derivatization. sigmaaldrich.com

The following interactive data table summarizes various derivatization reagents that are applicable to primary aromatic amines like this compound, along with their reaction targets and the analytical enhancements they provide.

| Derivatizing Reagent | Target Functional Group | Enhancement for LC-MS | Typical Reaction Conditions |

| Dansyl Chloride | Primary and Secondary Amines | Increased hydrophobicity, fluorescence, and ionization efficiency. nih.gov | Alkaline pH (e.g., sodium bicarbonate buffer), room temperature or slightly elevated (e.g., 60°C). |

| 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Primary and Secondary Amines | Enhanced UV absorbance and fluorescence, improved chromatographic retention. nih.gov | Borate buffer (alkaline pH), room temperature. |

| o-Phthalaldehyde (OPA) with a thiol | Primary Amines | Forms highly fluorescent isoindole derivatives. nih.gov | Alkaline pH, reaction is rapid at room temperature. nih.gov |

| 2,4,6-Trimethylpyrylium tetrafluoroborate (TMPy) | Primary Amines | Adds a permanently charged moiety, improving ionization efficiency. mdpi.com | Mildly basic conditions, can be performed in aqueous solutions. |

| 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) | Primary Amines | Improves selectivity and sensitivity in HPLC with UV or fluorescence detection. sigmaaldrich.com | Boric acid buffer (pH 7.5), 50°C for 40 minutes. sigmaaldrich.com |

By converting this compound to a derivative with improved analytical characteristics, researchers can achieve lower limits of detection and more reliable quantification in complex matrices. This is particularly crucial in materials science and chemical research where precise measurement of compound concentration is often required. The derivatized analyte can be more easily separated from interfering substances, leading to cleaner chromatograms and more accurate mass spectral data. lcms.cz

Future Research Directions and Emerging Paradigms for 4 Methoxyquinolin 6 Amine

Exploration of New Methodologies for Sustainable Synthesis

The future synthesis of 4-methoxyquinolin-6-amine and its derivatives is increasingly being guided by the principles of green chemistry, aiming to reduce environmental impact and enhance efficiency. ijpsjournal.comacs.orgresearchgate.net Traditional synthesis methods for quinolines often involve harsh conditions, expensive starting materials, and the use of hazardous solvents. acs.orgresearchgate.net Future research will focus on developing sustainable alternatives that are both environmentally benign and economically viable.

Key areas of exploration include:

Eco-friendly Catalysts: A shift away from conventional acid catalysts towards greener alternatives is anticipated. This includes the use of renewable and biodegradable catalysts like formic acid, which can improve selectivity and operate under milder conditions. ijpsjournal.com Nanocatalysts, such as those based on superparamagnetic iron oxide nanoparticles, are also being explored to facilitate reactions under solvent-free conditions, offering high yields and easy catalyst recovery. nih.gov

Alternative Energy Sources: To minimize energy consumption, methods like microwave and ultrasound-assisted synthesis are being investigated. ijpsjournal.comresearchgate.net These techniques can accelerate reaction times, increase yields, and often lead to cleaner reaction profiles compared to conventional heating.

Solvent-Free and Aqueous Reactions: The development of solvent-free reaction conditions or the use of water as a solvent is a major goal. nih.govmdpi.com This approach significantly reduces the generation of volatile organic compound (VOC) waste, aligning with green chemistry principles.

Atom Economy: Multicomponent reactions (MCRs) are gaining prominence as they allow for the construction of complex molecules like quinolines in a single step from simple precursors. researchgate.net This improves atom economy by incorporating most or all of the atoms from the starting materials into the final product, thus minimizing waste.

| Parameter | Conventional Methods | Emerging Sustainable Methods |

|---|---|---|

| Catalysts | Strong acids (e.g., sulfuric acid) | Formic acid, ionic liquids, nanocatalysts ijpsjournal.comnih.govmdpi.com |

| Solvents | Hazardous organic solvents | Solvent-free, water, biodegradable solvents nih.govresearchgate.net |

| Energy Source | Conventional heating (high temperature) | Microwave irradiation, ultrasound ijpsjournal.commdpi.com |

| Efficiency | Often multi-step, lower atom economy | One-pot multicomponent reactions, higher atom economy researchgate.net |

| Environmental Impact | High waste generation, use of toxic reagents | Reduced waste, use of renewable materials, less hazardous acs.org |

Development of Advanced Functional Materials Incorporating the this compound Scaffold

The unique electronic and photophysical properties of the quinoline (B57606) core make it a promising candidate for the development of advanced functional materials. nbinno.com Research in this area will likely focus on leveraging the this compound scaffold to create novel materials for electronics and photonics.

Polysubstituted quinolines that feature an electron-deficient quinoline framework linked to an electron-donor group via a π-conjugated spacer can create a donor-π-acceptor (D-π-A) system. mdpi.com The methoxy (B1213986) (-OCH₃) group at the 4-position and the amine (-NH₂) group at the 6-position of the target compound can act as electron-donating groups, influencing the electronic properties of the quinoline ring.

Future research could explore:

Organic Light-Emitting Diodes (OLEDs): The inherent luminescence properties of quinoline derivatives are being explored for use in OLEDs. nbinno.com By modifying the this compound scaffold, it may be possible to tune the emission color and improve the efficiency and stability of OLED devices.

Sensors and Probes: The fluorescence of quinoline-based compounds can be sensitive to the local environment. This opens up possibilities for designing chemical sensors where the binding of an analyte causes a detectable change in the fluorescence signal.

Nonlinear Optical (NLO) Materials: D-π-A systems are known to exhibit NLO properties, which are crucial for applications in telecommunications and optical computing. The this compound structure could serve as a building block for materials with significant NLO responses.

Advanced Mechanistic Studies of its Chemical Reactivity and Transformations

A deeper understanding of the chemical reactivity of this compound is essential for its application in synthesis and materials science. Advanced mechanistic studies, combining experimental and computational methods, will be crucial. The positions of the electron-donating methoxy and amino groups are expected to significantly influence the molecule's reactivity towards both electrophiles and nucleophiles.

Future investigations will likely target:

Regioselectivity of Reactions: Machine learning models are being developed to predict the most likely sites for electrophilic aromatic substitution on quinoline derivatives with high accuracy. researchgate.netdoaj.org Such models could be applied to this compound to predict how it will react with various reagents, guiding synthetic efforts.

Nucleophilic and Electrophilic Nature: Computational studies using methods like Density Functional Theory (DFT) can provide detailed information about the molecule's electronic structure, including its frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP). tandfonline.com This information helps in understanding its behavior as a nucleophile or electrophile and predicting its reactivity in various transformations.

Reaction Kinetics and Intermediates: Detailed kinetic studies can elucidate the mechanisms of reactions involving the this compound scaffold. acs.org Identifying transient intermediates and understanding the factors that control reaction rates will enable the optimization of reaction conditions and the development of new synthetic methodologies.

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize organic chemistry. synthiaonline.comiscientific.org For this compound, these technologies offer powerful tools to accelerate discovery and optimization cycles.

Key applications include:

Retrosynthesis and Synthesis Planning: AI-driven platforms can analyze vast databases of chemical reactions to propose novel and efficient synthetic routes to this compound and its derivatives. youtube.comnih.gov These tools can identify the most effective and automatable pathways, considering factors like cost and atom economy. moleculemaker.org

Reaction Outcome and Yield Prediction: Deep learning models can predict the outcome and yield of chemical reactions with increasing accuracy. synthiaonline.com By training these models on large datasets, researchers can screen potential reactions in silico before committing to laboratory experiments, saving time and resources.

Property Prediction: ML models can be trained to predict various physicochemical and biological properties of molecules based on their structure. researchgate.netnih.gov This allows for the rapid virtual screening of libraries of this compound derivatives to identify candidates with desired characteristics, such as specific electronic properties for materials science or favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles in drug discovery. nih.gov

| AI/ML Application | Objective | Potential Impact |

|---|---|---|

| Computer-Aided Synthesis Planning (CASP) | Design optimal synthetic routes by identifying precursors and reaction steps. nih.gov | Accelerated synthesis design, discovery of novel pathways. youtube.com |

| Reaction Prediction Models | Predict the products, yields, and optimal conditions for a given reaction. synthiaonline.com | Reduced number of failed experiments, efficient reaction optimization. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate molecular structure with biological activity or physical properties. mdpi.com | Rapid screening of virtual libraries, prioritization of candidates for synthesis. nih.gov |

| Predictive Toxicology (ADMET) | Forecast absorption, distribution, metabolism, excretion, and toxicity profiles. nih.gov | Early identification of candidates with poor pharmacokinetic profiles, reducing late-stage failures. |

Design of Novel Scaffolds through Chemical Space Exploration based on this compound

The quinoline ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous pharmacologically active compounds. nih.govresearchgate.net The this compound structure serves as an excellent starting point for exploring chemical space to design novel scaffolds with tailored properties.

Future research will focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the this compound core and analyzing how these changes affect its properties is a key strategy. oup.com This involves introducing different substituents at various positions on the quinoline ring or altering the side chains attached to the amino group. Computational tools like 3D-QSAR and molecular docking can guide this process by providing insights into the interactions between the molecule and its biological target. mdpi.comnih.gov

Combinatorial Chemistry and Library Synthesis: By combining a set of core building blocks with a variety of reagents, large libraries of derivatives can be generated. youtube.com This allows for the rapid exploration of a wide region of chemical space to identify compounds with enhanced or entirely new functionalities.

Scaffold Hopping and Bioisosteric Replacement: This involves replacing the quinoline core with other heterocyclic systems that may have similar spatial and electronic properties but improved pharmacological or material characteristics. This approach can lead to the discovery of novel molecular frameworks with unique properties.

The exploration of chemical space around the this compound scaffold is a dynamic and promising field that holds the potential to deliver new molecules for a wide range of applications, from advanced materials to next-generation therapeutics. nih.govbiosolveit.de

Q & A

Q. What are the common synthetic routes for 4-Methoxyquinolin-6-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or multi-step functionalization of pre-functionalized quinoline cores. For example, substituting a halogen (e.g., chloro) at the 6-position with ammonia/amines under reflux in polar solvents (ethanol/methanol) is a viable route . Optimization includes:

- Solvent Selection : Use aprotic solvents (DMF, acetonitrile) to enhance nucleophilicity .

- Catalysis : Add bases (e.g., K₂CO₃) to deprotonate amines and improve reaction kinetics .

- Temperature Control : Maintain 80–100°C to balance reaction rate and side-product formation .

Q. How is the purity and structural integrity of this compound confirmed in academic research?

- Methodological Answer : Characterization employs:

- NMR Spectroscopy : ¹H/¹³C NMR to verify methoxy (-OCH₃) and amine (-NH₂) group positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

Q. What biological activities have been reported for this compound derivatives, and what assays are used to evaluate them?

- Methodological Answer : Derivatives show antimicrobial and anticancer potential. Standard assays include:

- Antimicrobial : Broth microdilution (MIC determination) against S. aureus and E. coli .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Mechanistic Studies : Flow cytometry for apoptosis detection (Annexin V/PI staining) .

Advanced Research Questions

Q. How can researchers address low yields during the amination step of this compound synthesis?

- Methodological Answer : Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies:

- Precursor Design : Introduce electron-withdrawing groups (e.g., NO₂) at the 4-position to activate the quinoline ring for amination .

- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity .

- Protection/Deprotection : Temporarily protect the methoxy group to prevent undesired substitutions .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions may arise from assay variability or structural impurities. Solutions include:

- Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays to ensure reproducibility .

- Meta-Analysis : Use systematic review frameworks (Cochrane Handbook) to aggregate data across studies and identify confounding variables (e.g., solvent effects in in vitro assays) .

- Structural Confirmation : Re-synthesize disputed compounds and validate purity via XRD or 2D NMR .

Q. How can structure-activity relationship (SAR) studies be designed to enhance the biological activity of this compound analogs?

- Methodological Answer : SAR optimization involves: